molecular formula C9H18O2S B1583398 3-(Methylthio)hexyl acetate CAS No. 51755-85-2

3-(Methylthio)hexyl acetate

Cat. No.: B1583398
CAS No.: 51755-85-2
M. Wt: 190.31 g/mol
InChI Key: VIQXICKUKPVFRK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that this compound is used as a flavor and fragrance agent , suggesting that its targets could be olfactory receptors.

Mode of Action

As a flavor and fragrance agent , it likely interacts with olfactory receptors to produce a specific scent or taste perception.

Biochemical Pathways

Given its role as a flavor and fragrance agent , it may influence the signaling pathways associated with olfaction.

Result of Action

As a flavor and fragrance agent , it likely contributes to the perception of specific scents or tastes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Methylthio)hexyl acetate . For instance, changes in temperature or pH could potentially affect its stability or interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Methylthio)hexyl acetate can be synthesized through the esterification of 3-(methylthio)hexanol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Methylthio)hexyl acetate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-(Methylthio)hexyl acetate is unique due to its combination of a sulfur atom and an ester group, which imparts a distinctive aroma and reactivity profile. This makes it particularly valuable in the flavor and fragrance industry .

Properties

IUPAC Name

3-methylsulfanylhexyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2S/c1-4-5-9(12-3)6-7-11-8(2)10/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQXICKUKPVFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCOC(=O)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30866217
Record name 3-(Methylsulfanyl)hexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name 3-(Methylthio)hexyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/111/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water and fat
Record name 3-(Methylthio)hexyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/111/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.982-0.990
Record name 3-(Methylthio)hexyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/111/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

51755-85-2
Record name 3-(Methylthio)hexyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51755-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methylthio)hexyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051755852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methylsulfanyl)hexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hexanol, 3-(methylthio)-, 1-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.370
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(METHYLTHIO)HEXYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GEW9KKA0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (S)-3-Methylthiohexyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary synthetic routes for producing 3-(methylthio)hexyl acetate?

A1: Two main synthetic pathways for this compound are described in the research:

    Q2: How are the synthesized compounds characterized?

    A: The synthesized 3-(methylthio)hexanol and this compound are structurally confirmed using a combination of Gas Chromatography-Mass Spectrometry (GC/MS) and proton Nuclear Magnetic Resonance (1HNMR) spectroscopy [, ]. These techniques allow researchers to verify the identity and purity of the synthesized compounds.

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